molecular formula C10H8N2O3S B1369758 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid CAS No. 915920-50-2

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid

Cat. No.: B1369758
CAS No.: 915920-50-2
M. Wt: 236.25 g/mol
InChI Key: BQGUWPXIDXWYJP-UHFFFAOYSA-N
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Description

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is a chemical compound with the molecular formula C10H8N2O3S It is characterized by the presence of a furoic acid moiety linked to a pyrimidinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with a pyrimidinylthio derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in DMF.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced derivatives.

    Substitution: Various substituted pyrimidinylthio derivatives.

Scientific Research Applications

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pyrimidinylthio group can interact with enzymes or receptors, modulating their activity. The furoic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Thiazolylthio)methyl]-2-furoic acid
  • 5-[(2-Benzothiazolylthio)methyl]-2-furoic acid
  • 5-[(2-Pyridylthio)methyl]-2-furoic acid

Uniqueness

5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is unique due to the presence of the pyrimidinylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGUWPXIDXWYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610161
Record name 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-50-2
Record name 5-[(2-Pyrimidinylthio)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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